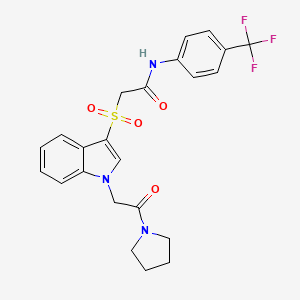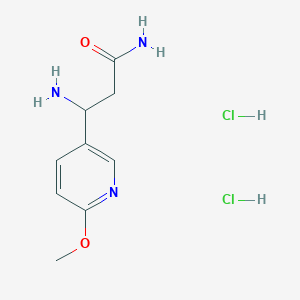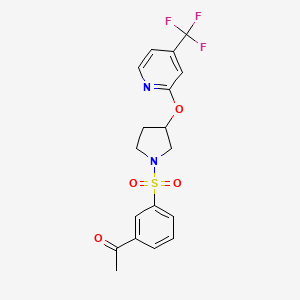![molecular formula C20H17Cl2F3N4 B2420996 3-Cloro-2-{4-[3-(4-clorofenil)-1H-pirazol-5-il]piperidin-1-il}-5-(trifluorometil)piridina CAS No. 321848-27-5](/img/structure/B2420996.png)
3-Cloro-2-{4-[3-(4-clorofenil)-1H-pirazol-5-il]piperidin-1-il}-5-(trifluorometil)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C20H17Cl2F3N4 and its molecular weight is 441.28. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
Las trifluorometilpiridinas, como el compuesto en cuestión, son motivos estructurales clave en los ingredientes agroquímicos activos . Se utilizan en la protección de los cultivos contra las plagas . El fluazifop-butilo fue el primer derivado de trifluorometilpiridina introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen trifluorometilpiridina han adquirido nombres comunes ISO .
Aplicaciones Farmacéuticas
Las trifluorometilpiridinas también se utilizan en las industrias farmacéutica y veterinaria . Se ha concedido la autorización de comercialización a cinco productos farmacéuticos y dos veterinarios que contienen la parte trifluorometilpiridina, y muchos candidatos están actualmente en fase de ensayo clínico .
Aplicaciones Bioquímicas
El compuesto se ha utilizado en diversas áreas, como la bioquímica. Las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina contribuyen a las actividades biológicas de los derivados de trifluorometilpiridina .
Aplicaciones de Química Analítica
3-Cloro-2-(4-metoxibenciloxi)piridina, un compuesto similar, se ha utilizado en química analítica. El compuesto puede utilizarse de muchas maneras diferentes y se ha estudiado ampliamente.
Síntesis de Fluazifop
La 2-cloro-5-(trifluorometil)piridina, un intermedio clave para la síntesis de fluazifop, puede obtenerse con buen rendimiento mediante una sencilla reacción de un solo paso .
Funcionalización Regioexhaustiva
La 2-cloro-5-(trifluorometil)piridina puede utilizarse como sustrato modelo para investigar la funcionalización regioexhaustiva .
Propiedades
IUPAC Name |
3-chloro-2-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2F3N4/c21-15-3-1-12(2-4-15)17-10-18(28-27-17)13-5-7-29(8-6-13)19-16(22)9-14(11-26-19)20(23,24)25/h1-4,9-11,13H,5-8H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCGNQBSELPVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2420914.png)
![[3-(Trifluoromethyl)cyclohexyl]methanol](/img/structure/B2420916.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2420918.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2420919.png)
![N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2420920.png)

![(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2420926.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine](/img/structure/B2420927.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2420928.png)
![(1S,2S)-2-[(oxan-4-yl)amino]cyclohexan-1-ol](/img/structure/B2420930.png)


